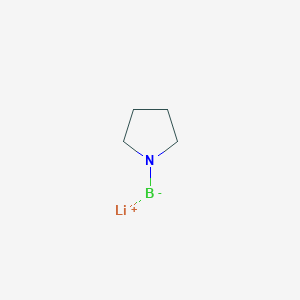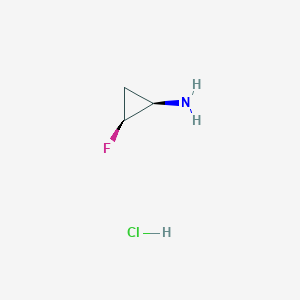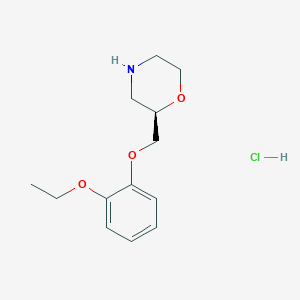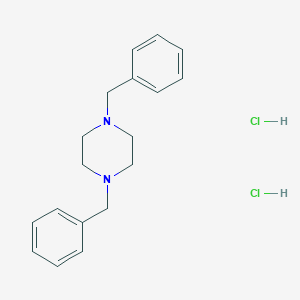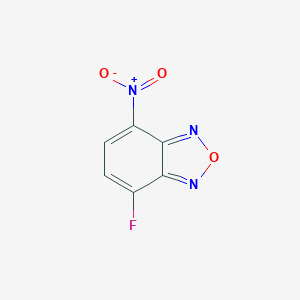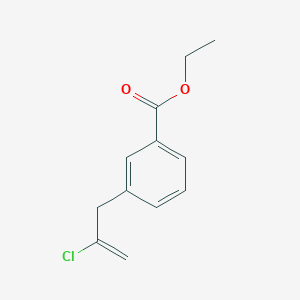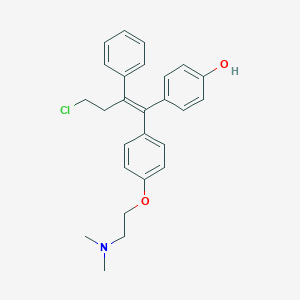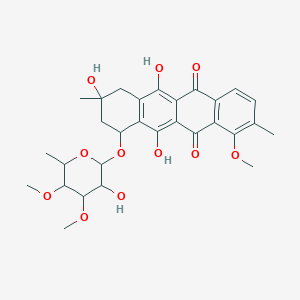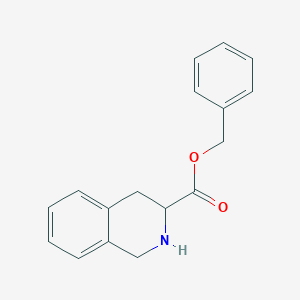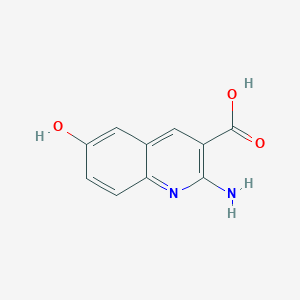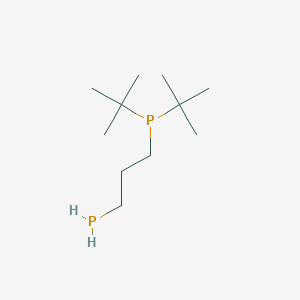
Ditert-butyl(3-phosphanylpropyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditert-butyl(3-phosphanylpropyl)phosphane, also known as DTBP-PP, is a highly reactive and versatile compound that has been widely used in various scientific research applications. It is a phosphine ligand that is commonly used in organometallic chemistry and catalysis. DTBP-PP has been found to exhibit excellent properties in terms of its reactivity, selectivity, and stability, making it a valuable tool in many research fields.
作用机制
Ditert-butyl(3-phosphanylpropyl)phosphane acts as a bidentate ligand, forming a coordination complex with a transition metal catalyst. It can stabilize the catalyst and enhance its reactivity, making it a valuable tool in catalysis. The mechanism of action of Ditert-butyl(3-phosphanylpropyl)phosphane in catalysis involves the coordination of the phosphorus atom with the transition metal center, leading to the activation of the catalyst and the formation of the desired product.
生化和生理效应
Ditert-butyl(3-phosphanylpropyl)phosphane does not have any known biochemical or physiological effects, as it is primarily used in laboratory settings as a research tool. It is not intended for use in drug development or medical applications.
实验室实验的优点和局限性
One of the main advantages of using Ditert-butyl(3-phosphanylpropyl)phosphane in laboratory experiments is its excellent stability and reactivity, which makes it a valuable tool in catalysis and material science. It is also relatively easy to synthesize and handle, making it a popular choice among researchers. However, one limitation of using Ditert-butyl(3-phosphanylpropyl)phosphane is its high cost, which can be a barrier for some research groups.
未来方向
There are several future directions for the use of Ditert-butyl(3-phosphanylpropyl)phosphane in scientific research. One potential area of research is the development of new catalytic systems using Ditert-butyl(3-phosphanylpropyl)phosphane as a ligand. Another potential area of research is the synthesis of new metal-organic frameworks and coordination polymers using Ditert-butyl(3-phosphanylpropyl)phosphane as a building block. Additionally, there is potential for the use of Ditert-butyl(3-phosphanylpropyl)phosphane in the development of new materials for energy storage and conversion applications.
合成方法
Ditert-butyl(3-phosphanylpropyl)phosphane can be synthesized using various methods, including the reaction of tert-butylmagnesium chloride with 3-bromo-1-chloropropane, followed by the reaction of the resulting compound with triphenylphosphine. Another method involves the reaction of tert-butylamine with 3-bromo-1-chloropropane, followed by the reaction of the resulting compound with triphenylphosphine.
科学研究应用
Ditert-butyl(3-phosphanylpropyl)phosphane has been extensively used in various scientific research applications, including organometallic chemistry, catalysis, and material science. It is commonly used as a ligand in transition metal catalyzed reactions, such as Suzuki coupling, Sonogashira coupling, and Heck reaction. Ditert-butyl(3-phosphanylpropyl)phosphane has also been used in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers.
属性
CAS 编号 |
142132-73-8 |
|---|---|
产品名称 |
Ditert-butyl(3-phosphanylpropyl)phosphane |
分子式 |
C11H26P2 |
分子量 |
220.27 g/mol |
IUPAC 名称 |
ditert-butyl(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C11H26P2/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9,12H2,1-6H3 |
InChI 键 |
UVVIUMBWEZFNKA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)P(CCCP)C(C)(C)C |
规范 SMILES |
CC(C)(C)P(CCCP)C(C)(C)C |
同义词 |
Phosphine, bis(1,1-dimethylethyl)(3-phosphinopropyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




